molecular formula C18H17NO4 B4850369 ethyl N-(9H-xanthen-9-ylcarbonyl)glycinate

ethyl N-(9H-xanthen-9-ylcarbonyl)glycinate

Cat. No. B4850369
M. Wt: 311.3 g/mol
InChI Key: WVMLZVVKQNCFED-UHFFFAOYSA-N
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Description

Ethyl N-(9H-xanthen-9-ylcarbonyl)glycinate is a chemical compound that has been used in various scientific research applications. It is a derivative of glycine and xanthene, which are both organic compounds.

Scientific Research Applications

Ethyl N-(9H-xanthen-9-ylcarbonyl)glycinate has been used in various scientific research applications, including fluorescence imaging, drug delivery, and biological sensing. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples. It has also been used as a drug delivery system for anticancer drugs, such as doxorubicin, to target cancer cells specifically. Additionally, it has been used in biological sensing applications, such as the detection of glucose and cholesterol in blood samples.

Mechanism of Action

The mechanism of action of ethyl N-(9H-xanthen-9-ylcarbonyl)glycinate involves its ability to bind to metal ions, such as copper and iron, through its xanthene moiety. This binding results in a change in the fluorescence properties of the compound, which can be detected and measured. Additionally, its ability to target cancer cells specifically is due to the overexpression of certain receptors on the surface of cancer cells, which the compound can bind to and enter the cell.
Biochemical and Physiological Effects
Ethyl N-(9H-xanthen-9-ylcarbonyl)glycinate has been shown to have low toxicity in vitro and in vivo, making it a safe compound for use in scientific research. It has also been shown to have good stability in biological samples, which is important for its use in fluorescence imaging and biological sensing applications.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl N-(9H-xanthen-9-ylcarbonyl)glycinate in lab experiments is its high sensitivity and selectivity for metal ions and cancer cells. Additionally, its low toxicity and good stability make it a safe and reliable compound for use in various applications. However, one limitation is its relatively high cost compared to other fluorescent probes and drug delivery systems.

Future Directions

There are several future directions for the use of ethyl N-(9H-xanthen-9-ylcarbonyl)glycinate in scientific research. One direction is the development of new drug delivery systems using this compound to target other types of cancer cells. Another direction is the use of this compound in the detection of other metal ions and biomolecules in biological samples. Additionally, the development of new fluorescent probes based on this compound could lead to new applications in biological imaging and sensing.

properties

IUPAC Name

ethyl 2-(9H-xanthene-9-carbonylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-2-22-16(20)11-19-18(21)17-12-7-3-5-9-14(12)23-15-10-6-4-8-13(15)17/h3-10,17H,2,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMLZVVKQNCFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331613
Record name ethyl 2-(9H-xanthene-9-carbonylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201588
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

ethyl 2-(9H-xanthene-9-carbonylamino)acetate

CAS RN

333432-81-8
Record name ethyl 2-(9H-xanthene-9-carbonylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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